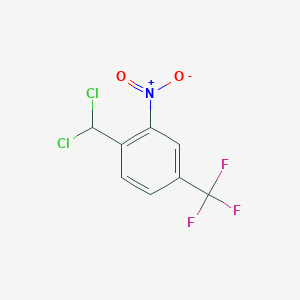
1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of dichloromethyl, nitro, and trifluoromethyl groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the functional groups. One common method involves the nitration of 1-(Dichloromethyl)-4-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound .
Análisis De Reacciones Químicas
1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can be performed on the benzene ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation with chlorine can yield 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)-5-chlorobenzene .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and stability . These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Dichloromethyl)-4-(trifluoromethyl)benzene: Lacks the nitro group, resulting in different reactivity and applications.
1-(Trifluoromethyl)-2-nitrobenzene:
1-(Dichloromethyl)-2-nitrobenzene: Lacks the trifluoromethyl group, leading to variations in stability and lipophilicity.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased stability and lipophilicity, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C8H4Cl2F3NO2 |
|---|---|
Peso molecular |
274.02 g/mol |
Nombre IUPAC |
1-(dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4Cl2F3NO2/c9-7(10)5-2-1-4(8(11,12)13)3-6(5)14(15)16/h1-3,7H |
Clave InChI |
NCWHNUFWTDSEFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



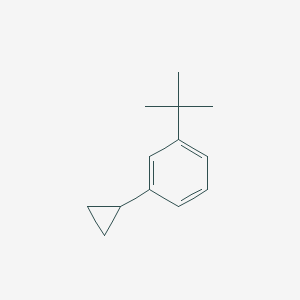
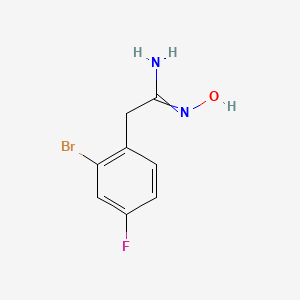


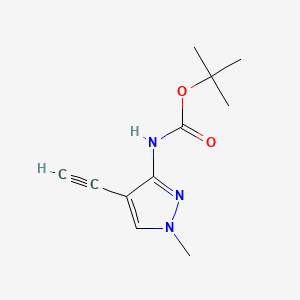
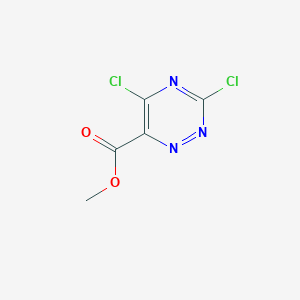

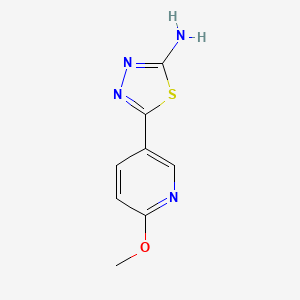


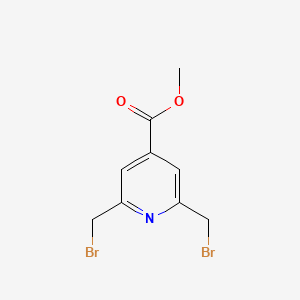
![3-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B13698082.png)
![2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine](/img/structure/B13698087.png)
